Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
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Overview
Description
Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a propyl ester group, an amino group, and a fluorophenyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Gewald reaction, which is a condensation reaction between a ketone, a cyanoester, and elemental sulfur. The reaction proceeds under basic conditions, often using a base such as sodium ethoxide or potassium carbonate.
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Gewald Reaction
Reactants: Ketone (e.g., acetophenone), cyanoester (e.g., ethyl cyanoacetate), and sulfur.
Conditions: Basic conditions, typically using sodium ethoxide or potassium carbonate.
Steps: The reaction forms a thiophene ring with an amino group at the 2-position.
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Fluorination
Reactants: The intermediate thiophene compound and a fluorinating agent (e.g., N-fluorobenzenesulfonimide).
Conditions: Mild conditions, often at room temperature.
Steps: Introduction of the fluorophenyl group at the 4-position.
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Esterification
Reactants: The intermediate fluorinated thiophene compound and propyl alcohol.
Conditions: Acidic conditions, typically using a catalyst such as sulfuric acid.
Steps: Formation of the propyl ester group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol or aldehyde.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under mild conditions.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the fluorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Similar structure but lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate: Contains a chlorine atom instead of fluorine, which may affect its pharmacokinetic properties and potency.
Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate: Contains a bromine atom, which may influence its reactivity and biological effects.
The presence of the fluorophenyl group in this compound makes it unique, potentially enhancing its biological activity and stability compared to other similar compounds.
Properties
IUPAC Name |
propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-2-7-18-14(17)12-11(8-19-13(12)16)9-3-5-10(15)6-4-9/h3-6,8H,2,7,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEZSKZXSZBQJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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